synthesis and characterization of 2-Pyrazol-1-ylmethyl-benzoic acid
synthesis and characterization of 2-Pyrazol-1-ylmethyl-benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyrazol-1-ylmethyl-benzoic Acid
Introduction: Bridging Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Pyrazol-1-ylmethyl-benzoic acid is a bifunctional molecule that exemplifies this approach, integrating two key pharmacophoric moieties: a pyrazole ring and a benzoic acid group, connected by a methylene linker.[1] The pyrazole nucleus is a metabolically stable five-membered heterocycle renowned for its prevalence in a wide spectrum of approved drugs, including treatments for cancer, inflammatory diseases, and viral infections.[2][3][4] Its success is largely due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] Concurrently, the benzoic acid group serves as a versatile synthetic handle and can enhance water solubility or participate in crucial ionic interactions with biological targets.[1]
This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of 2-Pyrazol-1-ylmethyl-benzoic acid. It is designed for researchers and drug development professionals, offering not just protocols, but the causal reasoning behind critical experimental choices to ensure reproducibility and a deeper understanding of the molecular architecture.
Part 1: Molecular Synthesis
The synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid is most effectively achieved through a two-step process. This strategy involves an initial N-alkylation of pyrazole followed by the hydrolysis of a nitrile precursor. This pathway is often preferred over the direct alkylation of a pre-existing benzoic acid derivative to prevent potential side reactions, such as esterification, and to leverage the typically higher reactivity of the nitrile precursor. An analogous method has been successfully employed for the synthesis of related heterocyclic benzoic acids.[1][5]
Overall Synthetic Workflow
The logical flow of the synthesis is designed to first construct the core carbon-nitrogen framework and then unmask the carboxylic acid functionality in the final step.
Caption: Synthetic pathway for 2-Pyrazol-1-ylmethyl-benzoic acid.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 2-(Pyrazol-1-ylmethyl)benzonitrile (Intermediate)
This step involves the nucleophilic attack of the deprotonated pyrazole onto the electrophilic benzylic carbon of 2-(bromomethyl)benzonitrile.
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Rationale for Reagent Selection:
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Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H, creating the pyrazolate anion, which is a potent nucleophile.
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Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
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Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction of NaH with trace moisture and the substrate. The reaction is then allowed to warm to room temperature to ensure the alkylation proceeds to completion.
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-
Methodology:
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere at 0°C, add pyrazole (0.68 g, 10 mmol, 1.0 eq) portion-wise.
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Stir the resulting mixture at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.
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Add a solution of 2-(bromomethyl)benzonitrile (1.96 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of ice-cold water (50 mL).
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(Pyrazol-1-ylmethyl)benzonitrile as a solid.
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Step 2: Synthesis of 2-Pyrazol-1-ylmethyl-benzoic acid (Final Product)
This step involves the vigorous hydrolysis of the nitrile functional group to a carboxylic acid under basic conditions, followed by acidic workup.
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Rationale for Reagent Selection:
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Sodium Hydroxide (NaOH): A strong base is required to hydrolyze the stable nitrile group. The reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by tautomerization and further hydrolysis.
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Reflux Conditions: High temperature is necessary to overcome the activation energy barrier for nitrile hydrolysis.
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Hydrochloric Acid (HCl): Used in the final step to protonate the carboxylate salt intermediate, precipitating the desired carboxylic acid product.
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-
Methodology:
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Suspend the intermediate, 2-(Pyrazol-1-ylmethyl)benzonitrile (1.83 g, 10 mmol), in a 10% aqueous solution of sodium hydroxide (40 mL).
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Heat the mixture to reflux (approximately 100-110°C) and maintain for 24-48 hours. The reaction can be monitored by the cessation of ammonia gas evolution (use moist litmus paper) or by TLC/LC-MS.
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After completion, cool the reaction mixture to room temperature and then further in an ice bath.
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Acidify the clear solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
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Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield 2-Pyrazol-1-ylmethyl-benzoic acid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.
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Part 2: Structural Characterization and Data Analysis
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating confirmation of the target molecule.
Caption: Workflow for the characterization of the final product.
Spectroscopic Data Interpretation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in the molecule.[1] The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
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Causality: The deshielding effect of the aromatic rings and the electronegative nitrogen atoms will cause the protons to appear at characteristic downfield shifts. Spin-spin coupling will result in predictable splitting patterns for the pyrazole and benzene ring protons.
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| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~13.0 | Carboxylic Acid (-COOH), broad singlet (s) |
| ~7.9 | Aromatic (Benzoic acid, H adjacent to COOH), doublet (d) |
| ~7.6 | Pyrazole (H5), doublet (d) |
| ~7.5-7.3 | Aromatic (Benzoic acid), multiplet (m) |
| ~7.2 | Pyrazole (H3), doublet (d) |
| ~6.3 | Pyrazole (H4), triplet (t) |
| ~5.6 | Methylene Bridge (-CH₂-), singlet (s) |
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
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Causality: The carbon of the carbonyl group is highly deshielded and appears far downfield. Aromatic and heterocyclic carbons appear in a characteristic median range, while the sp³-hybridized methylene carbon is found upfield.
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| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic Acid (-C OOH) |
| ~140 | Pyrazole (C 5) |
| ~138 | Aromatic (C -CH₂) |
| ~133-128 | Aromatic (C H & C -COOH) |
| ~130 | Pyrazole (C 3) |
| ~106 | Pyrazole (C 4) |
| ~55 | Methylene Bridge (-C H₂-) |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.
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Causality: The polarity and bond strength of functional groups determine the energy (and thus frequency) of infrared light they absorb. The O-H and C=O bonds of the carboxylic acid group produce highly characteristic and intense absorption bands.[6]
| Predicted IR Absorption Data | |
| Frequency (cm⁻¹) | Vibrational Mode & Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid dimer) |
| ~3100 | C-H stretch (Aromatic & Pyrazole) |
| ~1700 | C=O stretch (Carboxylic acid)[6] |
| ~1600, ~1450 | C=C stretch (Aromatic ring) |
| ~1300 | C-O stretch / O-H bend (Carboxylic acid) |
| ~1250 | C-N stretch (Pyrazole) |
3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of confirmatory data.
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Causality: In electrospray ionization (ESI) mass spectrometry, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight plus the mass of a proton.
| Predicted Mass Spectrometry Data | |
| Technique | Expected m/z |
| ESI-MS (+) | 203.07 ([M+H]⁺) |
| High-Resolution MS (HRMS) | Calculated for C₁₁H₁₁N₂O₂⁺: 203.0815; Found: ±5 ppm |
Applications in Drug Discovery
The structural motif of 2-Pyrazol-1-ylmethyl-benzoic acid is of significant interest to drug discovery professionals. The pyrazole core is a well-established "privileged scaffold," found in numerous blockbuster drugs like Celecoxib (an anti-inflammatory) and Sildenafil (for erectile dysfunction).[2][3] Derivatives of pyrazole-benzoic acid have been explored for a multitude of therapeutic applications, including as potent antibacterial agents against drug-resistant strains, anti-inflammatory agents, and anticancer therapeutics.[2][7][8][9] This molecule serves as a valuable building block for creating libraries of novel compounds to be screened for biological activity.[10]
Conclusion
This guide has outlined a robust and logical pathway for the synthesis and comprehensive characterization of 2-Pyrazol-1-ylmethyl-benzoic acid. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this valuable chemical entity. The systematic application of modern analytical techniques—NMR, IR, and MS—provides an unassailable confirmation of its structure, paving the way for its use in further research and development, particularly within the field of medicinal chemistry.
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